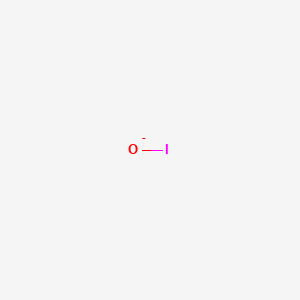

Hypoiodite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hypoiodite is a monovalent inorganic anion obtained by deprotonation of hypoiodous acid. It is an iodine oxide, an iodine oxoanion and a monovalent inorganic anion. It is a conjugate base of a hypoiodous acid.

Applications De Recherche Scientifique

Catalytic Applications

1. Asymmetric Synthesis

Hypoiodite has been utilized as a catalyst in asymmetric synthesis, particularly in the oxidative cyclization of γ-(2-hydroxyphenyl)ketones. Chiral ammonium this compound salts have demonstrated high chemo- and enantioselectivity in these reactions, suggesting that this compound can facilitate complex transformations efficiently. This method opens pathways for the development of high-turnover redox organocatalysis, making it a valuable tool in synthetic organic chemistry .

2. Oxidative Umpolung of Indoles

This compound-catalyzed oxidative umpolung reactions have been explored for the enantioselective dearomatization of indoles. This process involves the iodination of indole nitrogen atoms, leading to the formation of complex polycyclic structures. The ability to achieve high enantioselectivity in these reactions highlights the potential of this compound as a versatile reagent in organic synthesis .

Biological Applications

1. Role in Innate Immunity

This compound plays a crucial role in the innate immune system, particularly through its interaction with lactoperoxidase (LPO). LPO utilizes hydrogen peroxide to convert iodide ions into this compound, which exhibits antimicrobial properties. Structural studies have provided evidence for this compound's formation and its potential inhibitory effects on microbial growth by blocking substrate binding sites within LPO .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been leveraged to reduce bacterial loads in various applications. For instance, studies have shown that this compound can effectively lower the prevalence of pathogens such as E. coli and Salmonella on animal hides, indicating its potential use as an antimicrobial agent in food safety and veterinary medicine .

Synthetic Applications

1. Aminyl Radical Cyclization

This compound-mediated aminyl radical cyclization has been employed to synthesize complex molecular structures, including oxazaspiroketals from steroidal primary amines. This method showcases this compound's utility in creating intricate organic molecules through radical pathways .

Propriétés

Numéro CAS |

15065-65-3 |

|---|---|

Formule moléculaire |

IO- |

Poids moléculaire |

142.904 g/mol |

Nom IUPAC |

hypoiodite |

InChI |

InChI=1S/IO/c1-2/q-1 |

Clé InChI |

AAUNBWYUJICUKP-UHFFFAOYSA-N |

SMILES |

[O-]I |

SMILES canonique |

[O-]I |

Synonymes |

HOI hypoiodite hypoiodite ion hypoiodous acid hypoiodous acid, 131I-labeled hypoiodous acid, potassium salt hypoiodous acid, sodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.